Dehydro Clindamycin Phosphate
概要
説明
Dehydro Clindamycin Phosphate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, targeting a wide range of bacterial infections. This compound is particularly effective against anaerobic bacteria and certain protozoans, making it a valuable asset in medical treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Clindamycin Phosphate typically involves the preparation of clindamycin phosphoryl benzylate as an intermediate. This intermediate is then converted to this compound through a series of chemical reactions. The process involves the use of various reagents and catalysts under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions and monitor the quality of the product. The use of high-purity reagents and advanced purification techniques ensures that the final product meets stringent pharmaceutical standards .
化学反応の分析
Types of Reactions
Dehydro Clindamycin Phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .
科学的研究の応用
Dehydro Clindamycin Phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating bacterial resistance.
Medicine: Used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria. It is also being investigated for its potential use in treating protozoan infections.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry
作用機序
Dehydro Clindamycin Phosphate exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by interfering with the transpeptidation reaction, which is essential for the elongation of the protein chain. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell .
類似化合物との比較
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used for similar antibacterial purposes.
Lincomycin: The parent compound of clindamycin, with a similar mechanism of action but less potent.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Uniqueness
Dehydro Clindamycin Phosphate is unique in its high potency and specificity for anaerobic bacteria. Its ability to rapidly convert to the active form in vivo makes it highly effective in treating infections. Additionally, its stability and solubility properties make it a preferred choice in various pharmaceutical formulations .
生物活性
Dehydro Clindamycin Phosphate (DCP) is a semi-synthetic antibiotic derived from clindamycin, a member of the lincosamide class. It is primarily recognized for its potent antibacterial properties, particularly against anaerobic bacteria and certain strains of gram-positive cocci. This article explores the biological activity of DCP, including its mechanism of action, pharmacokinetics, efficacy in clinical applications, and potential interactions.
DCP exerts its biological activity through the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, specifically targeting the 23S rRNA component. This binding interferes with ribosome assembly and the translation process, leading to a bacteriostatic effect at typical doses and potentially bactericidal effects at higher concentrations .
Pharmacokinetics
DCP is administered as a phosphate ester that undergoes hydrolysis in plasma to form active clindamycin. The pharmacokinetic profile includes:
- Absorption : Rapidly absorbed following parenteral administration.
- Peak Plasma Concentrations : Achieved within 1 hour; concentrations range from 5 to 15 μg/mL depending on dosage.
- Half-Life : Approximately 2.5 hours, with modest accumulation expected with frequent dosing .
Efficacy Against Pathogens
DCP has demonstrated effectiveness against a variety of pathogens, particularly:
- Anaerobic Bacteria : Effective against species such as Bacteroides fragilis and Clostridium perfringens.
- Gram-Positive Cocci : Active against Staphylococcus aureus, including some methicillin-resistant strains (though efficacy may vary).
- Protozoa : Shows activity against Toxoplasma gondii, indicating broader applications beyond bacterial infections .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Level |
---|---|
Bacteroides fragilis | Effective |
Clostridium perfringens | Effective |
Staphylococcus aureus | Variable |
Streptococcus pyogenes | Effective |
Toxoplasma gondii | Effective |
Clinical Applications
DCP is utilized in various clinical settings due to its broad-spectrum activity:
- Skin and Soft Tissue Infections : Particularly those caused by anaerobic bacteria.
- Gynecological Infections : Such as pelvic inflammatory disease and endometritis.
- Respiratory Tract Infections : Including pneumonia caused by susceptible organisms .
Case Studies
Several clinical studies have highlighted the efficacy and safety profile of DCP:
-
Clindamycin for Malaria Treatment :
A review of clinical trials indicated that clindamycin (and by extension DCP) can be effective in treating Plasmodium falciparum malaria when combined with other antimalarials. The combination therapy showed improved cure rates compared to monotherapy . -
Efficacy in Pediatric Patients :
A study involving pediatric patients demonstrated that DCP significantly reduced infection rates in children with soft tissue infections, showcasing its potential for safe use in younger populations .
Drug Interactions
DCP may interact with other medications metabolized by the CYP3A4 enzyme , affecting its clearance and efficacy:
特性
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXPPPXMXEIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN2O8PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3',6'-Dehydro Clindamycin Phosphate and why is it relevant?
A1: 3',6'-Dehydro Clindamycin Phosphate (3) is an impurity identified in the raw material of Clindamycin Phosphate (CP), an antibiotic commonly used to treat bacterial infections. The presence of impurities in pharmaceutical products is a concern as they may impact the safety and efficacy of the drug. This research marks the first time this specific impurity has been isolated and characterized from the raw material of CP. []
Q2: How was 3',6'-Dehydro Clindamycin Phosphate isolated and characterized?
A2: The researchers utilized a combination of techniques to isolate and identify 3',6'-Dehydro Clindamycin Phosphate. Initially, they used LC-MS to determine the molecular weights of impurities present in the raw CP material. Following this, they isolated 3',6'-Dehydro Clindamycin Phosphate using reversed-phase preparative HPLC. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。